3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide
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Overview
Description
3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide can be achieved through several methods. One novel method involves the use of 3-hydroxy-4-amino-N,N-dimethylbenzamide as a starting material. This compound reacts with solid phosgene to protect the amino and hydroxyl groups, followed by selective nitration to introduce a nitro group. Finally, hydrolysis deprotection is carried out to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using readily available raw materials and mild reaction conditions. The process typically includes steps such as condensation, nitration, and hydrolysis, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the hydroxyl and methylamino groups, making it less versatile in chemical reactions.
3-Hydroxy-5-(methanesulfonamido)-N,N-dimethylbenzamide: Contains a methanesulfonamido group, which imparts different chemical properties.
Uniqueness
3-Hydroxy-N,N-dimethyl-5-(methylamino)benzamide is unique due to the presence of both hydroxyl and methylamino groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyl-5-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O2/c1-11-8-4-7(5-9(13)6-8)10(14)12(2)3/h4-6,11,13H,1-3H3 |
InChI Key |
CDRXGDADHYCZOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
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